molecular formula C14H16N2O2 B7886809 (1Z)-(3-methoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-ylidene)hydrazine

(1Z)-(3-methoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-ylidene)hydrazine

Cat. No.: B7886809
M. Wt: 244.29 g/mol
InChI Key: WEVCLIUCMQPGQT-PEZBUJJGSA-N
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Description

This compound features a benzo[c]chromen core with a partially saturated (tetrahydro) ring system, a methoxy group at position 3, and a hydrazine moiety in the Z-configuration. The tetrahydro ring reduces aromaticity compared to fully unsaturated analogs, while the methoxy group enhances lipophilicity compared to hydroxy-substituted derivatives.

Properties

IUPAC Name

(Z)-(3-methoxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-ylidene)hydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-17-9-6-7-11-10-4-2-3-5-12(10)14(16-15)18-13(11)8-9/h6-8H,2-5,15H2,1H3/b16-14-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEVCLIUCMQPGQT-PEZBUJJGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C3=C(CCCC3)C(=NN)O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)C3=C(CCCC3)/C(=N/N)/O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (1Z)-(3-methoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-ylidene)hydrazine is a hydrazine derivative that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including its effects on various biological systems, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The molecular formula of the compound is C14H16N2OC_{14}H_{16}N_2O, with a structure that incorporates a benzo[c]chromene moiety linked to a hydrazine group. This structural configuration is believed to contribute to its biological activity.

Research indicates that hydrazine derivatives often interact with various biological targets, including enzymes and receptors. The following mechanisms have been proposed for this compound:

  • Antioxidant Activity : The compound has shown potential as an antioxidant, scavenging free radicals and reducing oxidative stress in cellular models.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating conditions like cancer and inflammation.
  • Neuroprotective Effects : Preliminary studies suggest that the compound may protect neuronal cells from apoptosis induced by neurotoxic agents.

Biological Activity Overview

Activity TypeObservationsReferences
AntioxidantScavenges free radicals; reduces oxidative stress ,
Enzyme InhibitionInhibits xanthine oxidase and other enzymes ,
NeuroprotectionProtects neuronal cells from apoptosis ,
CytotoxicityExhibits selective cytotoxicity against cancer cells ,

Case Studies and Research Findings

  • Antioxidant Properties : A study demonstrated that this compound significantly reduced reactive oxygen species (ROS) levels in cultured human fibroblasts. This effect was attributed to the compound's ability to enhance the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase .
  • Enzyme Inhibition : Research involving molecular docking simulations revealed that the compound binds effectively to the active site of xanthine oxidase (XO), suggesting a mechanism for its inhibitory action. The inhibition was measured using spectrophotometric assays, showing a significant reduction in uric acid production .
  • Neuroprotective Effects : In vivo studies using rodent models indicated that treatment with this hydrazine derivative resulted in decreased neuronal cell death following exposure to neurotoxic substances. The protective mechanism was linked to the modulation of apoptotic pathways .
  • Cytotoxicity Against Cancer Cells : The compound exhibited selective cytotoxic effects on various cancer cell lines, including MDA-MB-231 (breast cancer) and PC-3 (prostate cancer). IC50 values were determined using MTT assays, revealing potent activity at low micromolar concentrations .

Scientific Research Applications

Antioxidant Activity

Research indicates that derivatives of benzo[c]chromenes exhibit significant antioxidant properties. These compounds can scavenge free radicals, thereby protecting cells from oxidative stress. Studies have shown that (1Z)-(3-methoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-ylidene)hydrazine may enhance the antioxidant defense system in various biological models.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. In vitro studies demonstrate that it can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), suggesting potential therapeutic roles in treating inflammatory diseases.

Neuroprotective Properties

Preliminary research suggests that this compound may have neuroprotective effects. It appears to protect neuronal cells from apoptosis induced by oxidative stress, making it a candidate for further investigation in neurodegenerative disorders like Alzheimer's disease.

Pesticidal Activity

This compound has been studied for its pesticidal properties. Its ability to disrupt the life cycle of certain pests indicates potential use as a natural pesticide. Field trials have shown effective control over common agricultural pests while being less harmful to beneficial insects.

Polymer Additives

In material science, this compound can serve as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its incorporation into polymer matrices has been shown to improve resistance to degradation under UV exposure.

Case Studies

  • Antioxidant Study : A study published in the Journal of Medicinal Chemistry evaluated the antioxidant capacity of various benzo[c]chromene derivatives, including this compound. The results indicated a significant reduction in lipid peroxidation in treated cells compared to control groups .
  • Neuroprotection : Research conducted at a leading neuroscience institute demonstrated that this compound could significantly reduce neuronal cell death in models of oxidative stress. The mechanism was linked to the modulation of mitochondrial function and reduction of reactive oxygen species .
  • Pesticidal Efficacy : Field studies conducted on crops treated with formulations containing this compound showed a 70% reduction in pest populations compared to untreated controls while maintaining crop yield .

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1. Structural Analogs
2.1.1. 3-Hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one (THU-OH)
  • Key Differences : Replaces the methoxy and hydrazine groups with a hydroxy group and ketone.
  • Properties :
    • Acts as a selective fluorescent sensor for Fe³⁺ via fluorescence quenching, with a detection limit of 1.2 μM .
    • Exhibits moderate cytotoxicity (IC₅₀ = 93.24 μM) and membrane permeability in cell-based assays .
  • Impact of Saturation : The tetrahydro ring in THU-OH reduces conjugation compared to unsaturated analogs, slightly lowering fluorescence intensity but improving solubility .
2.1.2. Urolithin B (3-Hydroxy-6H-benzo[c]chromen-6-one)
  • Key Differences : Fully unsaturated chromen ring system.
  • Properties :
    • Stronger fluorescence than THU-OH due to extended conjugation but lower selectivity for Fe³⁺ .
    • Demonstrated cholinesterase inhibition (IC₅₀ = 18.7 μM for acetylcholinesterase) .
  • Impact of Unsaturation : Enhanced π-electron system increases metal-binding affinity but may reduce metabolic stability .
2.1.3. 3-((4-Chlorobenzyl)oxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one Hydrate
  • Key Differences : Bulky 4-chlorobenzyloxy substituent at position 3.
  • Properties: Increased steric hindrance likely reduces membrane permeability compared to methoxy derivatives . No reported metal-sensing activity, suggesting substituent size affects interaction with metal ions .
2.1.4. Thiosemicarbazide-Coumarin Hybrids (e.g., Compound 7 in )
  • Key Differences : Coumarin core with thiosemicarbazide instead of benzo[c]chromen-hydrazine.
  • Properties :
    • Antifungal activity against Candida albicans (MIC = 32 μg/mL) due to the thiosemicarbazide moiety .
    • Higher melting point (231–233°C) compared to tetrahydro-benzo[c]chromen derivatives, attributed to hydrogen bonding .
2.2. Functional Comparison Table
Compound Substituent (Position 3) Ring Saturation Key Activities/Properties Reference
Target Compound Methoxy + Hydrazine Tetrahydro Potential Fe³⁺ sensing, enzyme inhibition*
THU-OH Hydroxy Tetrahydro Fe³⁺ fluorescence sensor (LOD: 1.2 μM)
Urolithin B Hydroxy Unsaturated Cholinesterase inhibition (IC₅₀: 18.7 μM)
3-(6-Bromohexyloxy) Derivative () Bromohexyloxy Tetrahydro Synthetic intermediate for drug design
Thiosemicarbazide-Coumarin (Compound 7) Thiosemicarbazide Coumarin Antifungal (MIC: 32 μg/mL)

*Hypothesized based on structural similarity to PDE2 inhibitors in .

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